Chromatographic Separation: Fexofenadine Impurity F Demonstrates Distinct Retention and Selectivity from Co-eluting Impurities
In a validated stability-indicating HPLC method, Fexofenadine Impurity F is fully resolved from the main drug peak and other key impurities. The method specifies a system suitability requirement where the resolution between Fexofenadine Impurity F and Fexofenadine Related Compound C must be no less than 1.5 [1]. This quantifiable requirement ensures that generic or alternative impurity standards with different retention characteristics cannot be interchanged without re-validation, as their use would compromise the method's specificity and accuracy.
| Evidence Dimension | Chromatographic resolution between specified impurities |
|---|---|
| Target Compound Data | Minimum resolution of 1.5 between Impurity F and Related Compound C |
| Comparator Or Baseline | Related Compound C (a different specified impurity) |
| Quantified Difference | Resolution ≥ 1.5 |
| Conditions | Stability-indicating reversed-phase HPLC method with Diode Array Detector (DAD), as per validated pharmacopoeial method [1] |
Why This Matters
Procuring the correct, certified reference standard ensures compliance with pharmacopoeial system suitability criteria, a prerequisite for regulatory approval of analytical methods in ANDA submissions.
- [1] Arayne MS, Sultana N, Shehnaz H, Haider A. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Pak J Pharm Sci. 2011;24(4):527-533. View Source
